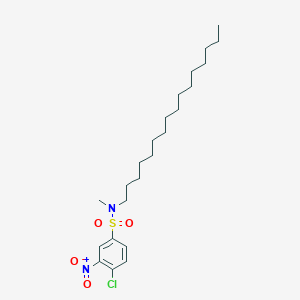

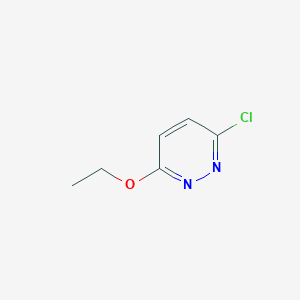

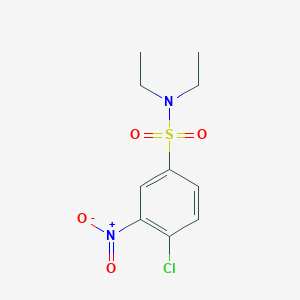

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide

Vue d'ensemble

Description

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide is a chemical compound that is part of the sulfonamide family. Sulfonamides are known for their various applications in medicinal chemistry and as reagents in organic synthesis. While the provided papers do not directly discuss 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide, they do provide insights into related compounds and their reactivity, which can be extrapolated to understand the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multi-step reactions starting from simpler aromatic compounds such as chloroanilines or nitrobenzenes. For instance, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, a compound with a similar structure, was synthesized through a series of reactions including oxidation, etherification, reduction, alkylation, and further oxidation, achieving a total yield of 75% . This suggests that the synthesis of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide could potentially follow a similar pathway, with careful control of reaction conditions to introduce the diethyl groups and the nitro substituent at the desired positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For example, the copper(II) complex with 4-chloro-2-nitrobenzenesulfonamide was studied using UV-VIS, FTIR, Raman, and 1H NMR spectroscopies, and the data were supported by DFT calculations . Similarly, the Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide were characterized using X-ray diffraction, NMR, vibrational and electronic spectroscopy, and theoretical calculations . These studies provide a framework for understanding the molecular structure of 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide, which would likely exhibit characteristic spectroscopic features due to its chloro, nitro, and sulfonamide functional groups.

Chemical Reactions Analysis

Sulfonamide compounds participate in various chemical reactions, often serving as electrophilic nitrogen sources or as protecting groups for amines. For example, N,N-dichloro-2-nitrobenzenesulfonamide was used as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones . N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were developed as chemoselective N-acylation reagents, demonstrating the versatility of sulfonamide compounds in selective transformations . These examples indicate that 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide could also be involved in similar chemical reactions, potentially serving as a reagent in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be deduced from their molecular structure and the nature of their substituents. The presence of electron-withdrawing groups such as nitro and chloro substituents can affect the acidity of the sulfonamide hydrogen, while the diethyl groups could impart lipophilicity to the molecule. The thermal behavior of sulfonamide compounds and their metal complexes has been investigated using thermogravimetric analyses, which provide insights into their stability and decomposition patterns . These studies suggest that 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide would exhibit properties consistent with sulfonamide derivatives, including potential applications in the synthesis of heterocyclic compounds and as ligands in metal complexes.

Applications De Recherche Scientifique

Another example is the use of fluorescent probes in chemical biology. These probes are powerful tools with vast potential for application in various research areas, including studies of subcellular localization and mechanisms of action of bioactive compounds .

- Chemical Intermediate for Azo Dyes

- Application : This compound is used as a chemical intermediate in the production of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure. They are widely used in the textile industry due to their vibrant colors and good fastness properties.

- Method : The synthesis of azo dyes typically involves a reaction known as diazotization, which involves the conversion of an aromatic primary amine to a diazonium compound, followed by coupling with a phenol or aniline .

- Results : The resulting azo dyes are often brightly colored and are used to dye textiles and other materials .

-

Chemical Intermediate for Other Compounds

- Application : This compound can be used as a chemical intermediate for the synthesis of other compounds . For example, it can be used in the synthesis of various sulfonamide derivatives .

- Method : The synthesis of these derivatives typically involves reactions with different reagents under specific conditions .

- Results : The resulting compounds can have various applications, depending on their structure and properties .

-

Potential Use in Drug Discovery

- Application : Compounds with a similar structure, such as sulfonamides, have been used in drug discovery . They have shown diverse biological activities and could potentially be used in the development of new therapeutic agents .

- Method : The potential therapeutic effects of these compounds are typically evaluated through various biological assays .

- Results : The results can vary greatly depending on the specific compound and the biological target .

Propriétés

IUPAC Name |

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)8-5-6-9(11)10(7-8)13(14)15/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUNWYHOMQGOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385366 | |

| Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

CAS RN |

127-53-7 | |

| Record name | 4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-N,N-diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.